1,3,5-Undecatriene

Vue d'ensemble

Description

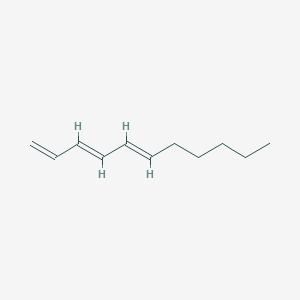

1,3,5-Undecatriene is an organic compound with the molecular formula C11H18. It is a polyunsaturated hydrocarbon characterized by the presence of three double bonds located at the 1st, 3rd, and 5th positions of an eleven-carbon chain. This compound exists in different isomeric forms, including (3E,5Z)-1,3,5-Undecatriene and (3E,5E)-1,3,5-Undecatriene . It is naturally found in trace amounts in certain essential oils, such as galbanum oil and resin .

Méthodes De Préparation

1,3,5-Undecatriene can be synthesized through various methods. One common synthetic route involves the dehydration of undeca-1,5-dien-3-ol . Another method involves a multi-step process starting from sorbic acid, which allows for the selective production of the (3E,5Z)-isomer . Industrial production methods typically involve these synthetic routes, optimized for large-scale production to meet the demands of the fragrance and flavor industries.

Analyse Des Réactions Chimiques

1,3,5-Undecatriene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.

Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, ozone.

Reducing agents: Hydrogen gas with palladium on carbon.

Halogenating agents: Chlorine, bromine.

Major products formed from these reactions include various oxygenated compounds, saturated hydrocarbons, and halogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Research

1. Building Block in Organic Synthesis

1,3,5-Undecatriene serves as a crucial intermediate in organic synthesis. Its structure allows for various reactions such as oxidation, reduction, and substitution. The compound can be utilized to create more complex molecules by serving as a precursor in the synthesis of pharmaceuticals and agrochemicals.

2. Reference Compound in Analytical Chemistry

Due to its unique properties, this compound is often used as a reference standard in analytical chemistry. It assists in the calibration of instruments and methods for detecting similar compounds.

Biological Applications

1. Natural Product Studies

The compound is found in natural sources like galbanum oil and contributes to the fragrance profile of these substances. Its study aids in understanding plant biology and ecology, particularly in the context of plant secondary metabolites which play roles in attraction and defense mechanisms.

2. Therapeutic Potential

Research into the therapeutic properties of this compound is ongoing. Preliminary studies suggest potential applications in drug discovery due to its bioactive properties. For example, it has been investigated for its effects on olfactory receptors and potential roles in medicinal chemistry.

Industrial Applications

1. Fragrance Industry

this compound is valued for its pleasant aroma and is utilized extensively in the fragrance industry. It contributes to the formulation of perfumes and scented products . Its unique scent profile makes it an attractive ingredient for creating complex fragrances.

2. Food Flavoring

The compound is also explored as a flavoring agent due to its appealing sensory characteristics. It has been included in discussions about food chemistry and flavor enhancement .

Case Studies

Case Study 1: Fragrance Development

A study conducted on the use of this compound in developing new fragrance formulations demonstrated that the compound could enhance the overall scent profile when combined with other essential oils. The study highlighted its role in increasing the longevity of fragrances on the skin.

Case Study 2: Analytical Chemistry Applications

In analytical chemistry research, this compound was employed as a standard for gas chromatography-mass spectrometry (GC-MS) analysis to identify similar trienes in various samples. This application showcased its importance in quality control within chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 1,3,5-Undecatriene in biological systems is not fully understood. it is believed to interact with olfactory receptors, triggering a cascade of neural responses that result in the perception of its characteristic odor. In chemical reactions, its reactivity is primarily due to the presence of conjugated double bonds, which can participate in various addition and substitution reactions.

Comparaison Avec Des Composés Similaires

1,3,5-Undecatriene can be compared with other polyunsaturated hydrocarbons such as:

1,3,5-Hexatriene: A shorter chain analogue with similar reactivity but different physical properties.

1,3,5-Heptatriene: Another shorter chain analogue with similar chemical behavior.

1,3,5-Nonatriene: A compound with a similar structure but fewer carbon atoms.

What sets this compound apart is its longer carbon chain, which influences its physical properties and makes it particularly valuable in the fragrance industry for its unique scent profile .

Activité Biologique

1,3,5-Undecatriene is a linear hydrocarbon with the formula and is known for its potential biological activities. This compound is primarily recognized for its presence in various essential oils and its implications in both flavor and fragrance industries. Recent studies have begun to explore its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound consists of a straight-chain structure with three double bonds located at the first, third, and fifth carbon atoms. This configuration contributes to its unique physical and chemical properties, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving essential oils derived from plants such as lavender and sage, the compound was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) was evaluated using a microtiter plate-based assay, revealing effective concentrations that prevent bacterial proliferation .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 0.6 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. For instance, experiments conducted on human tumor cell lines such as Caco-2 (colon adenocarcinoma) and A2780 (ovarian carcinoma) indicated that the compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in treated cultures compared to controls .

Case Study: Apoptotic Effects on Cancer Cells

In vitro studies showed that treatment with this compound resulted in:

- Increased caspase-3 activity

- Elevated levels of reactive oxygen species (ROS)

- Downregulation of anti-apoptotic proteins

These findings suggest that this compound may serve as a promising candidate for further development into anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays. It was shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 78.5 | 25 |

| Ascorbic Acid | 90.2 | 10 |

| Quercetin | 85.0 | 15 |

Propriétés

IUPAC Name |

undeca-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDKNVOSLONRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047546 | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16356-11-9 | |

| Record name | 1,3,5-Undecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16356-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,3,5-undecatriene, and where is it found in nature?

A1: this compound is an unsaturated hydrocarbon with three double bonds. It exists as four geometrical isomers: (3Z,5Z)-, (3Z,5E)-, (3E,5Z)-, and (3E,5E)-1,3,5-undecatriene. This compound is found naturally in various plants, contributing to their characteristic aromas. For instance, (3E,5Z)-1,3,5-undecatriene, also known as cis-galbanolene, is a significant aroma component in spearmint oils [] and Jabara citrus peel [].

Q2: How are the different isomers of this compound synthesized?

A2: Researchers have developed various stereospecific and non-stereospecific methods to synthesize the four isomers of this compound [, , , , , , , , , , , ]. Some common strategies include:

Q3: Can you describe a specific example of a stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene?

A3: One efficient approach utilizes a palladium/copper-catalyzed coupling reaction. (E)-1-chloro-1,3-butadiene reacts with an appropriate 1-alkyne in the presence of a palladium/copper catalyst. This is followed by a stereoselective zinc reduction of the resulting triple bond to produce the desired (3E,5Z)-1,3,5-undecatriene [].

Q4: What are the characteristic spectroscopic properties of 1,3,5-undecatrienes?

A4: Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for identifying and characterizing the different isomers of this compound []. These techniques provide valuable information about the compound's structure, including the position and configuration of the double bonds.

Q5: How does the structure of this compound relate to its aroma properties?

A5: The specific arrangement of double bonds in this compound isomers contributes to their distinct aromas. For example, (3E,5Z)-1,3,5-undecatriene exhibits a potent green and fruity aroma, contributing significantly to the overall aroma profile of spearmint oils and Jabara citrus peel [, ].

Q6: What is the significance of odor activity values (OAVs) in understanding the contribution of this compound to aroma?

A6: OAVs represent the ratio of a compound's concentration to its odor threshold. High OAVs for specific isomers of this compound, like (3E,5Z)-1,3,5-undecatriene, indicate their significant contribution to the overall aroma of natural products like spearmint oil, even when present in relatively small quantities [].

Q7: How does boiling impact the aroma profile of celery, and what role do 1,3,5-undecatrienes play?

A7: While (3E,5Z)-1,3,5-undecatriene contributes to both the raw and boiled odors of celery, its impact is diminished upon boiling due to the formation of other volatile compounds. Boiling generates compounds like sotolon, β-damascenone, and β-ionone, which impart the characteristic "boiled" aroma, overshadowing the "green spicy" notes associated with (3E,5Z)-1,3,5-undecatriene [].

Q8: Beyond aroma, are there other applications of 1,3,5-undecatrienes?

A8: 1,3,5-Undecatrienes can serve as valuable building blocks in organic synthesis. Their multiple double bonds provide opportunities for further chemical transformations, allowing chemists to access more complex molecules.

Q9: Are there any known analytical methods for the detection and quantification of 1,3,5-undecatrienes in complex mixtures?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like 1,3,5-undecatrienes in complex mixtures [, ]. The technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.